6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Übersicht
Beschreibung
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . This compound has been disclosed as a Bcl-xL protein inhibitor, useful as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Catalyst-Free Synthesis : A tandem hydroamination-SNAr sequence facilitates the efficient, simple synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, expanding the scope of pyridazine/pyrazine chemistry. This process is catalyst-free, using mild reagents and yielding moderate to high results, contributing to the synthesis of drug-like molecules with potential bioactivity and pharmacokinetic properties (Turkett et al., 2020).
Creation of Novel Chemical Structures : The synthesis of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and related compounds from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone has been explored, leading to the creation of novel chemical structures with potential applications (Deeb et al., 1992).
Chemiluminogenic Properties : Compounds containing 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine show chemiluminescent properties, illuminating in the presence of hydrogen peroxide in basic medium. These properties have potential applications in analytical chemistry and bioassays (Algi et al., 2017).
Pharmaceutical and Biomedical Research
Antiproliferative Activity : Certain derivatives of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine exhibit significant antiproliferative activity against human tumor cell lines, indicating potential as protein kinase inhibitors in cancer treatment (Dubinina et al., 2006).
Antimicrobial Applications : The synthesis of 5-aroxy-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazine-1-ones and their examination for antimicrobial activity demonstrates potential applications in developing new antimicrobial agents (Grozav et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death. By inhibiting Bcl-xL, these compounds can induce apoptosis, making them potential therapeutic agents for treating cancer, autoimmune diseases, and immune system diseases .
Mode of Action
This compound and its derivatives act as inhibitors of the Bcl-xL protein . By binding to Bcl-xL, these compounds prevent it from inhibiting apoptosis, thereby promoting the death of cancer cells or other disease-causing cells .
Biochemical Pathways
The inhibition of Bcl-xL by this compound and its derivatives affects the apoptotic pathway . This pathway is a series of biochemical events that lead to apoptosis. By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
Result of Action
The result of the action of this compound and its derivatives is the induction of apoptosis . By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
Biochemische Analyse
Biochemical Properties
The 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine interacts with the Bcl-xL protein, a key player in the regulation of cell death and survival . The nature of this interaction is inhibitory, leading to the promotion of apoptosis, or programmed cell death .
Cellular Effects
This compound influences cell function by interacting with the Bcl-xL protein, thereby affecting cell signaling pathways related to apoptosis . This interaction can lead to changes in gene expression and cellular metabolism, promoting cell death and potentially inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the Bcl-xL protein . This binding inhibits the function of Bcl-xL, leading to an increase in apoptosis and changes in gene expression .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-5-2-4-8-9-6(1)5/h2,4,7H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPMZHAGYILGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254360-83-2 | |
Record name | 5H,6H,7H-pyrrolo[3,2-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.